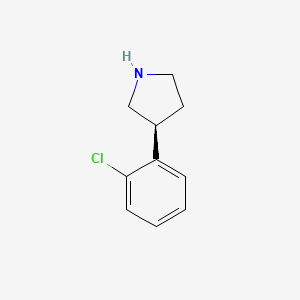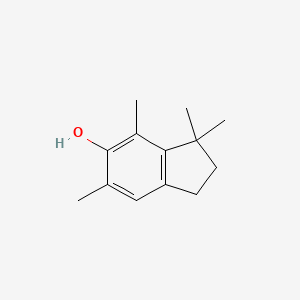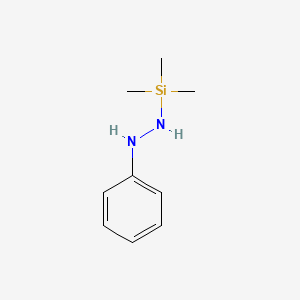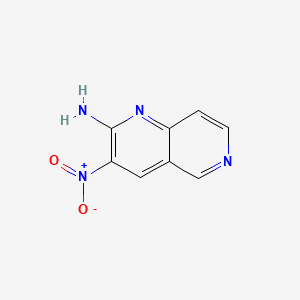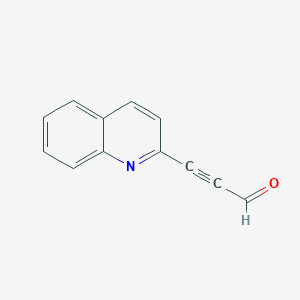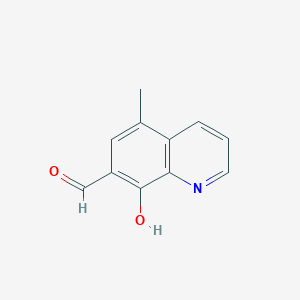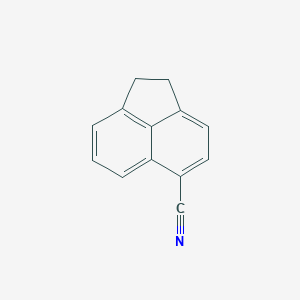
1,2-Dihydroacenaphthylene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroacenaphthylene-5-carbonitrile is an organic compound with the molecular formula C₁₃H₉N and a molecular weight of 179.22 g/mol It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
1,2-Dihydroacenaphthylene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to compounds that exhibit electrochemiluminescence or chemiluminescence properties . These properties are valuable in applications such as sensing, imaging, and light-emitting devices.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but without the carbonitrile group.
1,2-Dihydroacenaphthylene-4-carbonitrile: A closely related compound with the carbonitrile group at a different position.
Uniqueness
1,2-Dihydroacenaphthylene-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H9N |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1,2-dihydroacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5H2 |
Clave InChI |
SAMBTDSIZXPXBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



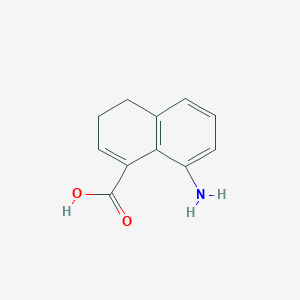
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
